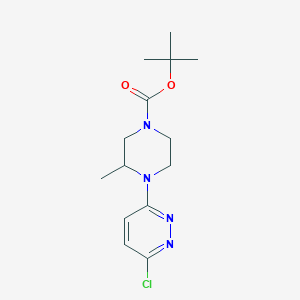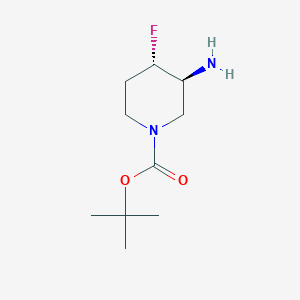
9-Ethyl-9-methyl-9,10-dihydroacridine
Übersicht
Beschreibung
9-Ethyl-9-methyl-9,10-dihydroacridine is a heterocyclic organic compound with a unique structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Methylation of Acridine: One common method involves the methylation of acridine using methyl iodide or methyl iodide ammonium under basic conditions.
Ethylation of 9-Methylacridine: Another method involves the ethylation of 9-methylacridine using ethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production typically involves large-scale methylation and ethylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Ethyl-9-methyl-9,10-dihydroacridine can undergo oxidation reactions to form acridone derivatives.
Reduction: It can be reduced to form various dihydroacridine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Halogenated acridine compounds.
Wissenschaftliche Forschungsanwendungen
9-Ethyl-9-methyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential antimicrobial properties, particularly against gram-positive bacteria.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to disrupt cell division.
Industry: It is used as a stabilizer in rubber and plastic manufacturing, providing resistance to heat, oxidation, and weathering.
Wirkmechanismus
The mechanism of action of 9-Ethyl-9-methyl-9,10-dihydroacridine involves the disruption of bacterial cell division by promoting FtsZ polymerization and inhibiting Z-ring formation at the division site. This leads to the interruption of cell division and ultimately cell death . In coordination chemistry, it acts as a ligand, forming complexes with metal ions and facilitating various catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
9,9-Dimethyl-9,10-dihydroacridine: This compound is similar in structure but has two methyl groups instead of an ethyl and a methyl group.
9,10-Dihydroacridine: Lacks the ethyl and methyl substitutions, making it less sterically hindered.
Uniqueness: 9-Ethyl-9-methyl-9,10-dihydroacridine is unique due to its specific ethyl and methyl substitutions, which confer distinct steric and electronic properties. These substitutions enhance its stability and reactivity, making it more suitable for certain applications compared to its analogs .
Eigenschaften
IUPAC Name |
9-ethyl-9-methyl-10H-acridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-16(2)12-8-4-6-10-14(12)17-15-11-7-5-9-13(15)16/h4-11,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICOGRWYQRIGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC3=CC=CC=C31)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)



![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B3096882.png)
